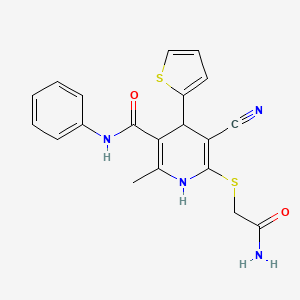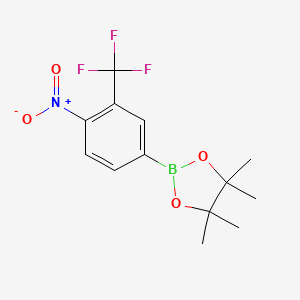
4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester is a chemical compound with the molecular formula C13H15BF3NO4 . It is a highly valuable building block in organic synthesis . The compound has a molecular weight of 317.07 g/mol .
Synthesis Analysis
Pinacol boronic esters, such as 4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester, are key building blocks in organic synthesis. Protodeboronation, a process that has not been well developed, is a radical approach to catalyze 1, 2, and 3 alkyl boronic esters .Molecular Structure Analysis
The IUPAC name for this compound is 4,4,5,5-tetramethyl-2-[4-nitro-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane . Its InChI string is InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)8-5-6-10(18(19)20)9(7-8)13(15,16)17/h5-7H,1-4H3 .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction is a significant application of organoboranes like 4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester . This reaction allows for the conversion of the boron moiety into a broad range of functional groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 317.07 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 7, and a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 317.1046226 g/mol . The topological polar surface area is 64.3 Ų .科学研究应用
- Application : 4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester, serves as a boronic acid precursor in these cross-coupling reactions. It enables the synthesis of diverse biaryl compounds, which find applications in pharmaceuticals, agrochemicals, and materials science .
- Application : Researchers have functionalized 4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester, to create fluorescent probes and sensors. These can selectively detect diols (such as sugars) due to boronate-diol interactions. Such probes are valuable for monitoring glucose levels and studying cellular processes .
- Application : 4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester, participates in the construction of complex molecules. Medicinal chemists use it to synthesize potential drug candidates, especially those targeting kinases, proteases, and other enzymes .
- Application : Researchers incorporate 4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester, into polymers, hydrogels, and coatings. These materials exhibit stimuli-responsive behavior, swelling or contracting in response to changes in pH or diol concentration .
- Application : By incorporating boron-containing compounds like 4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester, into tumor-targeting agents, researchers aim to selectively deliver boron to cancer cells. Upon neutron irradiation, the boron atoms release alpha particles, damaging nearby cancer cells .
- Application : Researchers have explored the use of 4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester, as a photoredox catalyst. Under visible light irradiation, it can activate substrates and facilitate bond-forming reactions, such as C-C or C-N bond formations .
Suzuki-Miyaura Cross-Coupling Reactions
Fluorescent Probes and Sensors
Organic Synthesis and Medicinal Chemistry
Materials Science and Polymer Chemistry
Boron Neutron Capture Therapy (BNCT)
Photoredox Catalysis
作用机制
Target of Action
4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester is an organoboron compound . Organoboron compounds are of significant utility in asymmetric synthesis . The primary targets of this compound are the reactants involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . The transformations of the boronic ester moiety into other functional groups is of considerable interest in synthesis . Specifically, transformations which retain the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, lead to the formation of these new bonds .
Pharmacokinetics
The compound is relatively stable, readily prepared, and generally environmentally benign , which suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new bonds at stereogenic centres . This leads to the creation of a broad array of diverse molecules with high enantioselectivity . The specific molecular and cellular effects can vary depending on the reactants involved in the sm coupling reaction .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthetic utility is tempered by its air and moisture sensitivity . Therefore, the reaction conditions need to be carefully controlled to ensure the compound’s stability and efficacy. Moreover, the compound’s action can be tailored for application under specific SM coupling conditions .
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-nitro-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)8-5-6-10(18(19)20)9(7-8)13(15,16)17/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWAKGQBFGQJNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

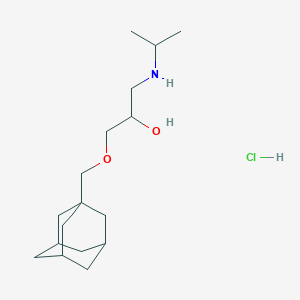

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B2399539.png)
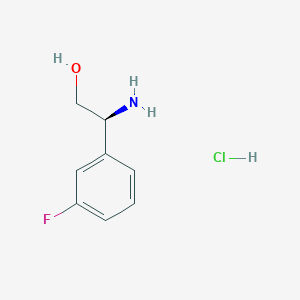

![N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2399544.png)
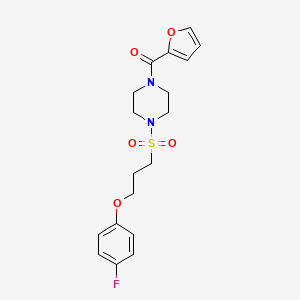
![N-(3,5-dimethylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2399547.png)

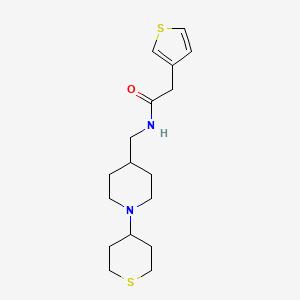
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2399551.png)
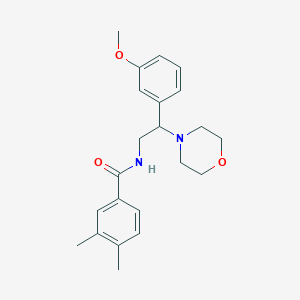
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2399555.png)
